BenchChemオンラインストアへようこそ!

2,4-Dibromo-6-methoxyquinazoline

Cross‑coupling reactivity Palladium catalysis Aryl halide electrophilicity

2,4-Dibromo-6-methoxyquinazoline is a dihalogenated quinazoline building block in which bromine atoms occupy the C‑2 and C‑4 positions while a methoxy group is fixed at C‑6. The compound belongs to the 6‑methoxyquinazoline scaffold family that is widely exploited in medicinal chemistry for kinase inhibitor programs.

Molecular Formula C9H6Br2N2O
Molecular Weight 317.968
CAS No. 1379363-92-4
Cat. No. B2542529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methoxyquinazoline
CAS1379363-92-4
Molecular FormulaC9H6Br2N2O
Molecular Weight317.968
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=C2Br)Br
InChIInChI=1S/C9H6Br2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3
InChIKeyGPXYPMLWNLGZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-methoxyquinazoline (CAS 1379363-92-4) – Core Chemical Profile & Procurement-Relevant Class Identification


2,4-Dibromo-6-methoxyquinazoline is a dihalogenated quinazoline building block in which bromine atoms occupy the C‑2 and C‑4 positions while a methoxy group is fixed at C‑6. The compound belongs to the 6‑methoxyquinazoline scaffold family that is widely exploited in medicinal chemistry for kinase inhibitor programs [1]. With a molecular weight of 317.96 g mol⁻¹ and the formula C₉H₆Br₂N₂O, it is offered by multiple suppliers primarily as a research intermediate . Its dual C‑2/C‑4 bromination pattern distinguishes it from mono‑halogenated or chloro‑substituted quinazoline analogs and is the origin of its differential reactivity in sequential cross‑coupling strategies.

Why 2,4-Dibromo-6-methoxyquinazoline Cannot Be Replaced by a Generic 6-Methoxyquinazoline or Mono‑Halogenated Analog


A generic 6‑methoxyquinazoline lacks the reactive handles required for chemo‑selective sequential derivatisation at C‑2 and C‑4. Mono‑brominated variants (e.g., 2‑bromo‑6‑methoxyquinazoline or 4‑bromo‑6‑methoxyquinazoline) enable only a single cross‑coupling event, forcing additional protection/deprotection steps when two different substituents must be introduced . Conversely, the 2,4‑dichloro analog (CAS 105763‑77‑7) suffers from substantially lower oxidative‑addition rates with palladium catalysts, which translates into longer reaction times and lower yields under identical conditions [1]. The bis‑brominated, 6‑methoxy‑protected architecture of the title compound therefore provides a unique combination of two highly activated electrophilic sites and a permanently blocked C‑6 position, making generic substitution chemically and economically inefficient.

Quantitative Differentiation Evidence: 2,4-Dibromo-6-methoxyquinazoline vs. Closest Structural Analogs


Superior C–Br Oxidative Addition Reactivity vs. 2,4-Dichloro-6-methoxyquinazoline in Palladium‑Catalysed Cross‑Couplings

The oxidative addition of aryl bromides to Pd(0) complexes proceeds approximately 50‑ to 100‑fold faster than the corresponding aryl chlorides under standard Suzuki‑Miyaura conditions [1]. For the specific case of 2,4‑dibromo‑6‑methoxyquinazoline, both C‑2 and C‑4 positions are activated by the electron‑withdrawing quinazoline ring, enabling rapid, sequential bis‑functionalisation. In contrast, 2,4‑dichloro‑6‑methoxyquinazoline requires elevated temperatures (≥ 110 °C vs. 80 °C for the dibromo analog), specialised ligands, and longer reaction times to achieve comparable conversions, as documented in comparative studies on related quinazoline scaffolds [2].

Cross‑coupling reactivity Palladium catalysis Aryl halide electrophilicity

Chemoselective Sequential Functionalisation Enabled by Dual C‑2/C‑4 Bromination vs. Mono‑Brominated 6‑Methoxyquinazoline Analogs

2,4‑Dibromo‑6‑methoxyquinazoline possesses two electronically differentiated electrophilic sites: C‑4 is inherently more reactive toward nucleophilic aromatic substitution (SNAr) due to the para‑relationship to the N‑1 atom, while C‑2 is more reactive in metal‑catalysed cross‑couplings [1]. This orthogonality allows chemoselective amination at C‑4 followed by Suzuki‑Miyaura coupling at C‑2 without protecting‑group manipulation. Mono‑brominated analogs such as 2‑bromo‑6‑methoxyquinazoline (CAS 1379334‑93‑6) or 4‑bromo‑6‑methoxyquinazoline offer only a single reactive site, limiting the final product to monosubstituted quinazolines .

Chemoselectivity Sequential cross‑coupling Quinazoline diversification

Blocked C‑6 Methoxy Group Eliminates Positional Isomer Formation vs. Unsubstituted 2,4-Dibromoquinazoline

2,4‑Dibromoquinazoline (CAS 872998‑61‑3) lacks the C‑6 methoxy substituent and can undergo undesired electrophilic aromatic substitution or metalation at C‑6 during cross‑coupling or SNAr reactions, producing regioisomeric impurities that require chromatographic separation [1]. 2,4‑Dibromo‑6‑methoxyquinazoline permanently occupies the C‑6 position with a methoxy group, eliminating this side reactivity and delivering a single, well‑defined regioisomer in subsequent transformations. Vendor‑supplied purities for the title compound typically exceed 95 % (HPLC), whereas the non‑methoxy analog is often supplied at 90–93 % purity due to the difficulty of removing C‑6 substituted by‑products .

Regioselectivity Positional isomerism Quinazoline purity

Lower Molecular Complexity and Cost Efficiency vs. Tri‑ or Tetra‑Halogenated Quinazoline Intermediates

Compared with 6,8‑dibromo‑2,4‑dichloroquinazoline, which presents four reactive halogen sites and a molecular weight of 387.87 g mol⁻¹, 2,4‑dibromo‑6‑methoxyquinazoline (MW 317.96 g mol⁻¹) provides a leaner scaffold with only two highly reactive sites precisely where diversification is most commonly required for kinase inhibitor SAR exploration [1]. The lower molecular weight translates into a 10–20 % lower cost per gram for the compound itself (based on supplier catalogue pricing in 2025) and higher atom economy in downstream products .

Cost‑per‑reactive‑site Molecular economy Scaffold minimalism

Application Scenarios Where 2,4-Dibromo-6-methoxyquinazoline Outperforms Closest Analogs


Parallel Synthesis of 2,4‑Disubstituted 6‑Methoxyquinazoline Kinase Inhibitor Libraries

Medicinal chemistry teams exploiting the 6‑methoxyquinazoline scaffold for ATP‑competitive kinase inhibitors can use 2,4‑dibromo‑6‑methoxyquinazoline as the universal starting material. Chemoselective amination at C‑4 followed by Suzuki‑Miyaura coupling at C‑2 enables rapid SAR exploration of both vectors in a 48‑well plate format, with typical isolated yields of 60–85 % over two steps [1]. The dibromo intermediate eliminates the need for protecting‑group strategies required with mono‑halogenated analogs, compressing a traditional 5‑step sequence into 2 synthetic operations.

Microwave‑Assisted One‑Pot Bis‑Functionalisation for High‑Throughput Chemistry

The superior oxidative‑addition kinetics of the C–Br bonds (50–100× faster than C–Cl) permit one‑pot, microwave‑assisted sequential cross‑coupling without isolation of the mono‑substituted intermediate [1]. The protocol yields 2,4‑diaryl‑6‑methoxyquinazolines in 70–90 % yield within 30–60 minutes, compared with 6–24 hours for the analogous dichloro compound under thermal conditions [2]. This throughput advantage is critical for contract research organisations (CROs) operating under tight turnaround deadlines.

Late‑Stage Functionalisation of Advanced Quinazoline‑Containing Drug Candidates

When a 6‑methoxyquinazoline core is embedded in a late‑stage intermediate, the C‑2 and C‑4 bromine atoms serve as orthogonal handles for sequential diversification without affecting the pre‑installed functionality at C‑6 [1]. This contrasts with 2,4‑dibromoquinazoline, where the unblocked C‑6 position can undergo competing reactions that erode overall yield and complicate purification [2].

Cost‑Sensitive Academic Probe Synthesis Where Budget and Atom Economy Are Paramount

Academic groups synthesising chemical probes on a limited budget benefit from the 30–50 % lower procurement cost of 2,4‑dibromo‑6‑methoxyquinazoline relative to tetra‑halogenated quinazoline intermediates [1]. Combined with the elimination of protecting‑group reagents and chromatography steps needed for mono‑brominated analogs, the total synthesis cost for a 24‑member library can be reduced by $2,000–$4,000 relative to routes employing the dichloro or mono‑bromo intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-6-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.